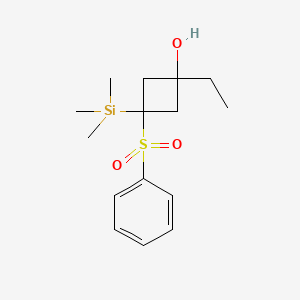
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring substituted with benzenesulfonyl, ethyl, and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides to form substituted cyclobutanes. The reaction conditions often include the use of a palladium catalyst and a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or remove the trimethylsilyl group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanes with different substituents.
科学的研究の応用
3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates in chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.
3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Contains a 2-phenylethyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol lies in its specific combination of substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group, as opposed to a phenyl or 2-phenylethyl group, can affect the compound’s steric and electronic properties, leading to different chemical behaviors and applications.
特性
CAS番号 |
88068-14-8 |
|---|---|
分子式 |
C15H24O3SSi |
分子量 |
312.5 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-ethyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C15H24O3SSi/c1-5-14(16)11-15(12-14,20(2,3)4)19(17,18)13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3 |
InChIキー |
JSARDVRHGGKOGB-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
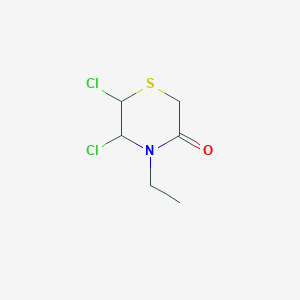

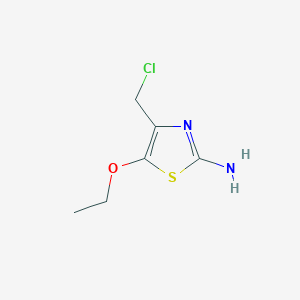
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
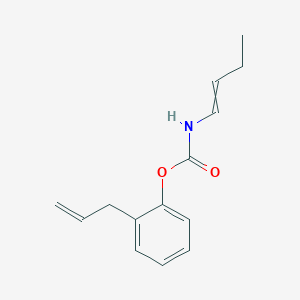
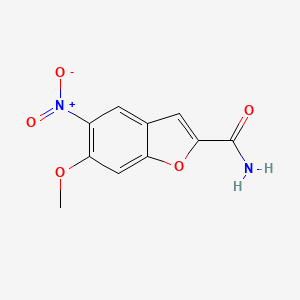
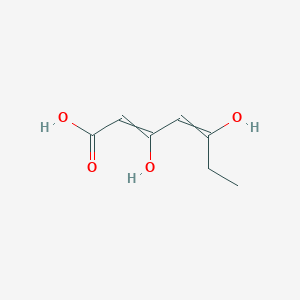
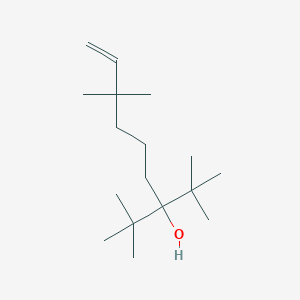

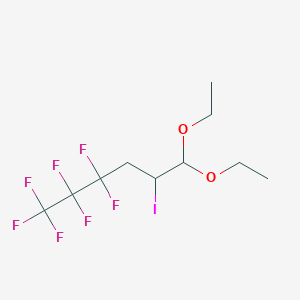


![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
